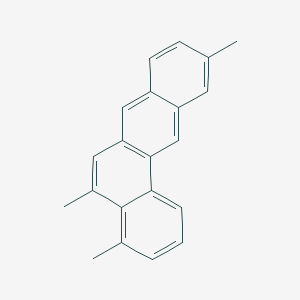

![molecular formula C7H4ClNO3S B096786 苯并[d]异恶唑-5-磺酰氯 CAS No. 16331-62-7](/img/structure/B96786.png)

苯并[d]异恶唑-5-磺酰氯

描述

Benzo[d]isoxazole-5-sulfonyl chloride is a chemical compound with the formula C7H4ClNO3S . It is a red solid and is used for research purposes .

Synthesis Analysis

The synthesis of Benzo[d]isoxazole-5-sulfonyl chloride involves the reaction of benzo[d]isoxazole with chlorosulfonic acid . The reaction is carried out at a temperature of 0-100°C for 27 hours . The yield of this reaction is approximately 48% .Molecular Structure Analysis

The Benzo[d]isoxazole-5-sulfonyl chloride molecule contains a total of 18 bonds. There are 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 sulfone, and 1 Isoxazole .Physical And Chemical Properties Analysis

Benzo[d]isoxazole-5-sulfonyl chloride is a red solid . It should be stored in an inert atmosphere at 2-8°C . The molecular weight of the compound is 217.63 .科学研究应用

BRD4 Bromodomain Inhibitors

Benzo[d]isoxazole-5-sulfonyl chloride has been used in the synthesis of a new class of small-molecule BRD4 bromodomain inhibitors . The BRD4 protein is associated with various diseases, making it an attractive target for the treatment of cancer and inflammation . The most potent inhibitor exhibited high binding affinity to BRD4 .

Cancer Treatment

The BRD4 protein, which can be inhibited by compounds bearing a benzo[d]isoxazol scaffold, has been associated with several human diseases and conditions including cancers such as acute myeloid leukemia, MLL, gastrointestinal stromal tumor, triple-negative breast cancer, prostate cancer, neuroblastoma, pancreatic cancer, cholangiocarcinoma .

Treatment of Inflammations

In addition to its role in cancer treatment, the BRD4 protein is also associated with inflammations . Therefore, inhibitors of this protein, such as those bearing a benzo[d]isoxazol scaffold, can potentially be used in the treatment of inflammations .

Synthesis of Sulfonyl Chlorides

Benzo[d]isoxazole-5-sulfonyl chloride can be synthesized from propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via Pt-carbene intermediate .

Antibacterial and Antifungal Agent

Compounds bearing a 4-Cl phenyl substitution at the 5- position of isoxazole were found to be potent antibacterial and antifungal agents . A series of N-substituted-2-(benzo[d]isoxazol-3-ylmethyl)-1H-benzimidazoles were synthesized and screened for antibacterial activity .

Analgesic and Anti-inflammatory

Isoxazole, which includes benzo[d]isoxazole-5-sulfonyl chloride, has been found to have prominent potential as an analgesic and anti-inflammatory .

Anticancer and Antimicrobial

Isoxazole has also been found to have anticancer and antimicrobial properties . The substitution of various groups on the isoxazole ring imparts different activity .

Antiviral, Anticonvulsant, Antidepressant, and Immunosuppressant

Isoxazole has been found to have antiviral, anticonvulsant, antidepressant, and immunosuppressant properties . This suggests that benzo[d]isoxazole-5-sulfonyl chloride may also have these properties.

安全和危害

未来方向

Isoxazole, including Benzo[d]isoxazole-5-sulfonyl chloride, is a significant moiety in drug discovery . Given its enormous significance, it is imperative to develop new eco-friendly synthetic strategies . The main directions and recent trends in the synthesis of isoxazoles include the development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery program .

作用机制

Target of Action

The primary target of Benzo[d]isoxazole-5-sulfonyl chloride is BRD4 , a protein that plays a key role in the regulation of gene transcription . BRD4 has been identified as an attractive target for cancer treatment .

Mode of Action

Benzo[d]isoxazole-5-sulfonyl chloride interacts with BRD4 by binding to it . This binding inhibits the function of BRD4, leading to changes in gene transcription .

Biochemical Pathways

The inhibition of BRD4 affects the acetylation level on histones, a classical post-translational modification in the field of epigenetics . This process plays an important role in the regulation of chromatin structure . The opened structure can be accessed by DNA and RNA polymerases as well as transcription factors, resulting in the activation of gene transcription .

Pharmacokinetics

In silico predictions indicated that these compounds possessed good drug-likeness and pharmacokinetic profile .

Result of Action

The result of the action of Benzo[d]isoxazole-5-sulfonyl chloride is the inhibition of the expression levels of oncogenes including c-Myc and CDK6 . This leads to the blocking of cell cycle at G0/G1 phase and induces cell apoptosis .

属性

IUPAC Name |

1,2-benzoxazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3S/c8-13(10,11)6-1-2-7-5(3-6)4-9-12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTYKHCJXKHHEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)C=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569306 | |

| Record name | 1,2-Benzoxazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]isoxazole-5-sulfonyl chloride | |

CAS RN |

16331-62-7 | |

| Record name | 1,2-Benzoxazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-benzoxazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)